N-(1H-indol-5-yl)benzamide
Overview
Description
“N-(1H-indol-5-yl)benzamide” is a compound that has been used in proteomics research . It has a molecular formula of C15H12N2O and a molecular weight of 236.27 .
Synthesis Analysis
The synthesis of “N-(1H-indol-5-yl)benzamide” involves the use of indole or 1H-indole-5-carbaldehyde as starting materials . The reaction is carried out in a mixture of anhydrous DCM/DMF under magnetic stirring at 0°C .Molecular Structure Analysis
The molecular structure of “N-(1H-indol-5-yl)benzamide” includes a benzene ring fused to a pyrrole ring, which is characteristic of indole compounds . The nitrogen atom in the pyrrole ring contributes two electrons to the aromatic system, making the compound aromatic .Chemical Reactions Analysis
Indole derivatives, such as “N-(1H-indol-5-yl)benzamide”, are known to undergo electrophilic substitution reactions due to the presence of excessive π-electrons . Further investigations into the precise mechanistic steps of these reactions are ongoing .Scientific Research Applications
Sigma Receptor Scintigraphy in Breast Cancer N-(1H-indol-5-yl)benzamide derivatives have been explored for their potential in visualizing primary breast tumors in vivo through preferential binding to sigma receptors, which are overexpressed on breast cancer cells. A study investigated the use of a new iodobenzamide, specifically designed for sigma receptor scintigraphy, showing promising results in accumulating within breast tumors, suggesting future research directions in noninvasively assessing tumor proliferation (Caveliers et al., 2002).
Histone Deacetylase Inhibition in Acute Leukemias Another significant area of research involves benzamide derivatives like MS-275, which exhibit potent histone deacetylase (HDAC) inhibitory activity. A phase 1 trial on MS-275 highlighted its potential in treating advanced acute leukemias, suggesting further investigation, especially in less-advanced disease stages, due to its ability to effectively inhibit HDAC in vivo (Gojo et al., 2007).
HDAC Inhibition in Peripheral T-Cell Lymphoma Chidamide, another benzamide type HDAC inhibitor, has shown efficacy in treating relapsed or refractory peripheral T-cell lymphoma (PTCL). A phase II study demonstrated chidamide's significant single-agent activity and manageable toxicity, providing a new treatment option for PTCL in China (Shi et al., 2015).
Melanin-Binding Benzamide for Metastatic Melanoma Research into melanin-binding benzamides for targeting metastatic melanoma has been conducted, focusing on the novel compound 131I-BA52. This approach leverages the selective uptake and action in tumor tissue, showing specific uptake and retention in melanoma metastases, indicating the potential for radionuclide therapy as a promising treatment strategy for malignant melanoma (Mier et al., 2014).
Safety And Hazards
Future Directions
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities . It is hoped that indole scaffolds, such as “N-(1H-indol-5-yl)benzamide”, will be tested in the future for maximum activity in pharmacological compounds .
properties
IUPAC Name |
N-(1H-indol-5-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-15(11-4-2-1-3-5-11)17-13-6-7-14-12(10-13)8-9-16-14/h1-10,16H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAFGYWSIWYMOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301329745 | |
Record name | N-(1H-indol-5-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301329745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26726463 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1H-indol-5-yl)benzamide | |
CAS RN |
6019-39-2 | |
Record name | N-(1H-indol-5-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301329745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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